4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]benzoic acid
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Overview
Description
4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]BENZOIC ACID is a complex organic compound with a unique structure that includes a bromonaphthalene moiety and a benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]BENZOIC ACID typically involves multiple steps, starting with the preparation of the bromonaphthalene derivative. One common method involves the bromination of naphthalene to produce 4-bromonaphthalene, which is then subjected to further reactions to introduce the acetamido and imino groups. The final step involves the condensation of the intermediate with benzoic acid under specific reaction conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or Grignard reagents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-naphthaleneboronic acid
- 4-Bromophenylboronic acid
- Naphthalene-1-boronic acid
Uniqueness
4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]BENZOIC ACID is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C20H15BrN2O3 |
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Molecular Weight |
411.2 g/mol |
IUPAC Name |
4-[(E)-[[2-(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C20H15BrN2O3/c21-18-10-9-15(16-3-1-2-4-17(16)18)11-19(24)23-22-12-13-5-7-14(8-6-13)20(25)26/h1-10,12H,11H2,(H,23,24)(H,25,26)/b22-12+ |
InChI Key |
ITTMNGGKYAAUFE-WSDLNYQXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)N/N=C/C3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)NN=CC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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